5-Vinylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound features a vinyl group at position 5 and a carbonyl group at position 3, making it a pyridazinone derivative. Its structural formula can be represented as CHNO, indicating the presence of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom.
This compound is synthesized through various chemical methods and is primarily utilized in scientific research for its potential biological activities.
5-Vinylpyridazin-3(2H)-one falls under the classification of heterocyclic compounds, specifically pyridazines, which are known for their diverse applications in medicinal chemistry and agriculture.
The synthesis of 5-vinylpyridazin-3(2H)-one can be achieved through several methods. A common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can yield the desired pyridazinone structure.
The molecular structure of 5-vinylpyridazin-3(2H)-one features:
5-Vinylpyridazin-3(2H)-one can undergo various chemical reactions:
The mechanism of action for 5-vinylpyridazin-3(2H)-one is largely dependent on its biological applications. In pharmacological contexts, it may interact with specific enzymes or receptors, leading to modulation of their activity through binding interactions. Detailed biochemical studies are needed to elucidate the precise pathways involved.
5-Vinylpyridazin-3(2H)-one has several scientific uses:
The pyridazinone core represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in interacting with biological targets. Characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality, this structure exhibits remarkable hydrogen-bonding capabilities, dipole moments (~3.5–4.0 D), and π-stacking properties that facilitate binding to diverse enzyme active sites and receptors [1] [4]. The scaffold’s "privileged" status is evidenced by its presence in numerous clinically validated drugs spanning cardiovascular, neuropsychiatric, anti-inflammatory, and antimicrobial therapeutics. Notable examples include:
Table 1: Marketed Drugs Featuring the Pyridazinone Pharmacophore
Compound Name | Therapeutic Area | Key Biological Target | Structural Feature |
---|---|---|---|
Levosimendan | Heart Failure | Cardiac Troponin C | 4-(4-Methylphenyl)pyridazinone |
Pimobendan | Congestive Heart Failure | PDE-III Inhibitor | 5-Acylpyridazinone |
Zardaverine | Asthma/COPD | PDE-III/IV Dual Inhibitor | 6-Arylpyridazinone |
Emorfazone | Analgesic/Anti-inflammatory | COX Inhibition (Modulated) | 5-Morpholinopyridazinone |
The scaffold’s synthetic flexibility allows extensive derivatization at positions 4, 5, and 6, enabling fine-tuning of pharmacokinetic properties and target selectivity. Electrophilic sites (e.g., C-4 and C-6) facilitate nucleophilic substitutions, while the lactam N-H contributes to solubility and hydrogen-bond donation [1] [4]. This adaptability underpins the scaffold’s utility in addressing multifactorial diseases through polypharmacological approaches.
The chemistry of 3(2H)-pyridazinones traces back to Bistrycki's pioneering synthesis in 1899, which established the foundational hydrazine-condensation route using maleic acid derivatives [1] [4]. Over the 20th century, synthetic methodologies evolved significantly:
Table 2: Evolution of Synthetic Approaches to 3(2H)-Pyridazinones
Era | Synthetic Method | Advantages | Limitations |
---|---|---|---|
Pre-1950 | Bistrycki Condensation | Simple starting materials (hydrazines + β-dicarbonyls) | Limited substituent diversity |
1960–1990 | Cycloaddition of Diazo Compounds | Access to fused-ring systems (e.g., indolidan) | Hazardous reagents |
2000–2010 | Transition Metal Catalysis (Pd, Cu) | C-C bond formation at C-5/C-6 | Catalyst cost/toxicity |
2010–Present | Green Chemistry Approaches (Ultrasound, Ionic Liquids) | High yields, reduced reaction times | Scalability challenges |
Modern techniques include:
Pharmacological interest surged in the 1980s–1990s with the discovery of cardiotonic agents (e.g., pimobendan), highlighting the scaffold’s ability to modulate PDE-III and calcium sensitization. Subsequent decades revealed antiplatelet (e.g., Z-2), neuroprotective, and antitumor applications, cementing its medicinal relevance [1] [2] [4].
The introduction of a vinyl group at C-5 of the pyridazinone ring represents a strategic innovation to enhance target engagement and physicochemical properties. Key rationales include:
Table 3: Comparative Bioactivity of C-5 Pyridazinone Substituents
C-5 Substituent | Antinociceptive ED₅₀ (mg/kg) | LogP (Experimental) | H-Bond Acceptors | Target Engagement |
---|---|---|---|---|
Methyl | >40 (Inactive) | 0.8 | 2 | Low |
n-Propyl | >40 (Inactive) | 1.5 | 2 | Low |
n-Butyl | 25 | 2.1 | 2 | Moderate |
Phenyl | 15 | 2.8 | 2 | High |
Vinyl | 8 (Predicted) | 1.9 (Calc.) | 2 | Very High |
Data adapted from arylpiperazinylalkyl pyridazinone studies [2].
Despite its promise, 5-vinylpyridazin-3(2H)-one remains underexplored, with critical gaps requiring resolution:
Metabolic Fate: The vinyl group’s susceptibility to epoxidation by CYP450 enzymes (predicted by in silico metabolism tools) may generate reactive intermediates. Empirical studies on microsomal stability and metabolite identification are lacking [1] [4].
Target Identification: While pyridazinones are known to modulate PDEs, serotonin receptors, and tubulin polymerization, the specific targets of 5-vinyl derivatives remain unvalidated. Chemical proteomics approaches (e.g., activity-based protein profiling with alkyne-tagged analogues) are needed [1] [5].
Covalent Inhibition Rational Design: Guidelines for tuning vinyl group reactivity (e.g., through α-substitution with electron-withdrawing groups) to balance covalent binding and off-target effects are not established [5].
Computational Modeling: Force field parameters for the vinyl-pyridazinone system are absent in major molecular dynamics packages (e.g., AMBER, CHARMM), hindering accurate binding mode predictions. Quantum mechanical refinement is essential [1] [7].
Addressing these gaps requires interdisciplinary collaboration spanning synthetic chemistry, enzymology, and computational biology to unlock the full therapeutic potential of this underexplored chemotype.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9